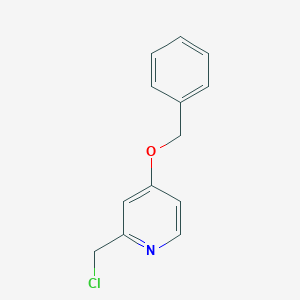
4-(Benzyloxy)-2-(chloromethyl)pyridine
Vue d'ensemble
Description
4-(Benzyloxy)-2-(chloromethyl)pyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 4-(Benzyloxy)-2-chloromethylpyridine or BOCMP and has a molecular formula of C12H11ClNO.
Applications De Recherche Scientifique
BOCMP has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, BOCMP has been tested as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease (Wang et al., 2018). BOCMP has also been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells (Li et al., 2019).
In materials science, BOCMP has been used as a building block for the synthesis of various organic materials, including liquid crystals and polymers (Zhang et al., 2016). BOCMP has also been used as a precursor for the synthesis of other pyridine derivatives with potential applications in organic synthesis (Zhang et al., 2016).
Mécanisme D'action
The mechanism of action of BOCMP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In Alzheimer's disease, BOCMP has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine (Wang et al., 2018). In cancer cells, BOCMP has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival (Li et al., 2019).
Effets Biochimiques Et Physiologiques
BOCMP has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the induction of apoptosis (programmed cell death) in cancer cells. BOCMP has also been shown to have neuroprotective effects in animal models of Alzheimer's disease (Wang et al., 2018).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BOCMP in lab experiments include its relatively simple synthesis method, high yield, and potential applications in various fields. However, the limitations of using BOCMP include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on BOCMP, including:
1. Further studies on the mechanism of action of BOCMP in Alzheimer's disease and cancer.
2. Development of new derivatives of BOCMP with improved properties for potential applications in medicinal chemistry and materials science.
3. Studies on the potential side effects of BOCMP and its derivatives in animal models and humans.
4. Investigation of the potential applications of BOCMP in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 4-(Benzyloxy)-2-(chloromethyl)pyridine is a chemical compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Further research is needed to fully understand its mechanism of action and potential side effects, but BOCMP shows promise as a potential inhibitor of acetylcholinesterase and anticancer agent.
Propriétés
Numéro CAS |
100375-81-3 |
|---|---|
Nom du produit |
4-(Benzyloxy)-2-(chloromethyl)pyridine |
Formule moléculaire |
C13H12ClNO |
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
2-(chloromethyl)-4-phenylmethoxypyridine |
InChI |
InChI=1S/C13H12ClNO/c14-9-12-8-13(6-7-15-12)16-10-11-4-2-1-3-5-11/h1-8H,9-10H2 |
Clé InChI |
YXPNGNMGUJXKHA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC(=NC=C2)CCl |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=NC=C2)CCl |
Synonymes |
4-(BENZYLOXY)-2-(CHLOROMETHYL)PYRIDINE |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

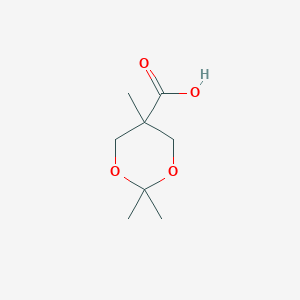
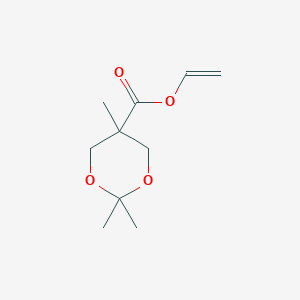

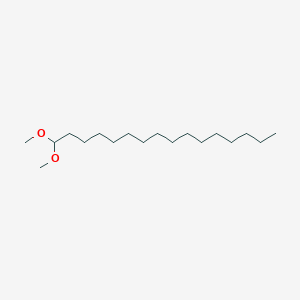
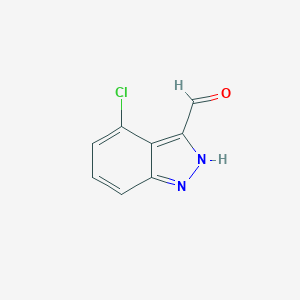
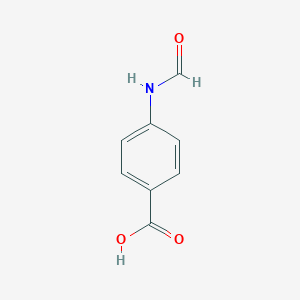

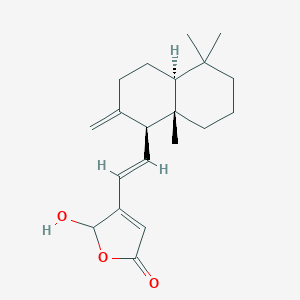
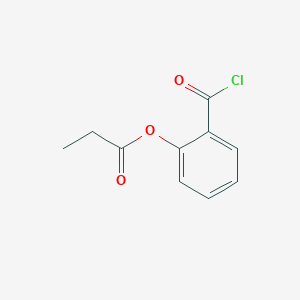
![N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide](/img/structure/B22616.png)


![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)
